molecular formula C16H11BrO3 B3306789 (2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929450-93-1

(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B3306789
CAS No.: 929450-93-1
M. Wt: 331.16 g/mol
InChI Key: HIXMATBMIGWVIO-ZSOIEALJSA-N
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Description

This compound belongs to the benzofuran-3-one family, characterized by a bicyclic core structure with a ketone group at position 2. Key structural features include:

  • 2-Bromophenyl substituent: A brominated aromatic ring attached via a methylidene group at position 2 of the benzofuranone core.
  • Methyl group at position 6: A hydrophobic substituent influencing steric and electronic properties.

The Z-configuration of the methylidene group is critical for maintaining the planar geometry of the conjugated system, which may impact photophysical or biological activity .

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-9-6-12(18)15-13(7-9)20-14(16(15)19)8-10-4-2-3-5-11(10)17/h2-8,18H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXMATBMIGWVIO-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC=CC=C3Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CC=C3Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one.

    Condensation Reaction: The key step in the synthesis is a condensation reaction between 2-bromobenzaldehyde and 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.

    Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOCH3).

Major Products

    Oxidation: The major products of oxidation reactions are ketones or aldehydes.

    Reduction: The major product of reduction reactions is the phenyl derivative.

    Substitution: The major products of substitution reactions are the corresponding substituted derivatives.

Scientific Research Applications

(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran-3-one Derivatives

The following compounds share the benzofuran-3-one scaffold but differ in substituents and peripheral groups:

Compound Name Key Substituents Structural Differences vs. Target Compound
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one 2,4-Dichlorophenyl; 6-hydroxy - Cl instead of Br at phenyl; hydroxyl at position 6 vs. 4
(2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one 4-Bromophenyl via oxoethoxy chain; furan-2-ylmethylidene - Extended oxoethoxy linker; furan substituent vs. methyl
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one 6-Bromo-benzodioxin ring; 6-hydroxy - Bromo on benzodioxin ring; no methyl group
Key Observations:

Halogen Effects: Bromine in the target compound (vs. The 2-bromo substitution (target) vs. 4-bromo () alters steric hindrance and electronic distribution.

Functional Group Positioning: The 4-hydroxy group in the target compound (vs. 6-hydroxy in ) may influence intramolecular hydrogen bonding or solubility.

Peripheral Modifications: The oxoethoxy linker in adds conformational flexibility and polarity, contrasting with the rigid methylidene bridge in the target compound. The benzodioxin ring in introduces additional oxygen atoms, enhancing polarity and redox activity compared to the simpler benzofuranone core .

Biological Activity

(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the class of benzofuran derivatives. Its structure includes a bromophenyl group and a hydroxyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is (2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one, with the molecular formula C16H11BrO3C_{16}H_{11}BrO_3. The compound features a complex structure that influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H11BrO3C_{16}H_{11}BrO_3
Molecular Weight349.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. It has been suggested that the compound may inhibit certain enzymes or signaling pathways related to cell proliferation and survival, which is particularly relevant in cancer biology.

Potential Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The mechanism involves:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : It can activate apoptotic pathways leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of related benzofuran derivatives, providing insights into the potential applications of this compound.

  • Study on Anticancer Properties :
    • A study demonstrated that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • In Vivo Imaging Applications :
    • Research involving chromone derivatives indicated that similar compounds could be utilized for in vivo imaging applications in prion diseases, highlighting their potential as imaging probes due to their binding affinity to specific protein aggregates .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
AnticancerInduces apoptosis; inhibits proliferation
Imaging ProbesHigh binding affinity for protein aggregates
Enzyme InhibitionPotential inhibition of specific enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

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